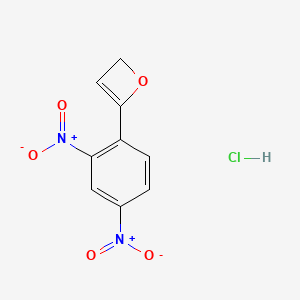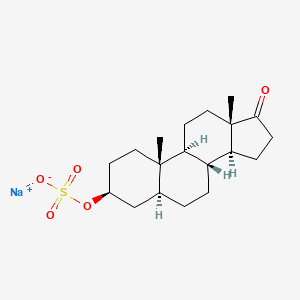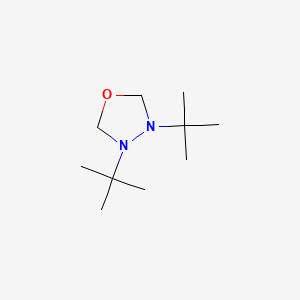
1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. This reaction typically requires a dehydrating agent to facilitate the formation of the oxadiazolidine ring . Another method involves the reaction of hydrazides with isothiocyanates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazolidine derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert oxadiazolidines to their respective hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the oxadiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazolidines and oxadiazoles, which can have different functional groups attached to the ring structure .
Applications De Recherche Scientifique
1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes and interfere with cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole: Contains a similar ring structure but with different substituents.
1,2,4-Oxadiazole: Another isomer with distinct chemical properties.
1,2,5-Oxadiazole: Differentiated by the position of nitrogen and oxygen atoms in the ring
Uniqueness
1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bulky tert-butyl groups can affect its steric properties and interactions with other molecules .
Propriétés
Numéro CAS |
38786-33-3 |
|---|---|
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3,4-ditert-butyl-1,3,4-oxadiazolidine |
InChI |
InChI=1S/C10H22N2O/c1-9(2,3)11-7-13-8-12(11)10(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
OYCOANPMWDMWAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1COCN1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


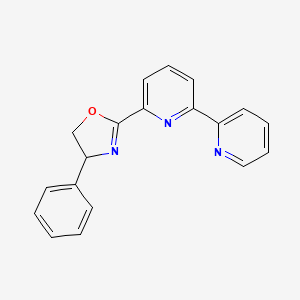
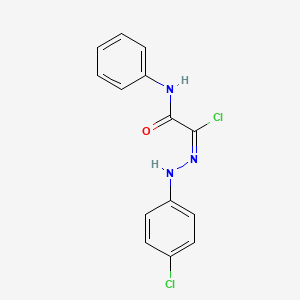
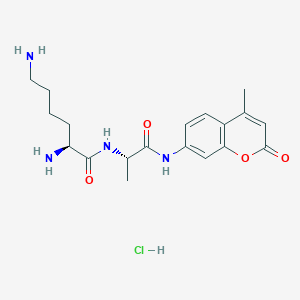
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)

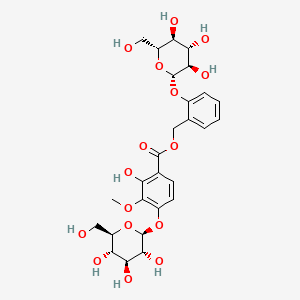

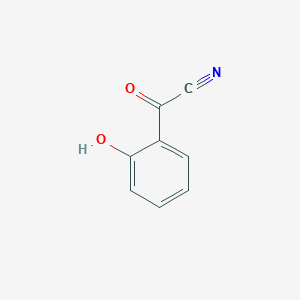


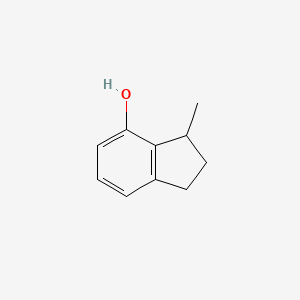
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
